![molecular formula C16H21NO3 B7576188 2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid](/img/structure/B7576188.png)
2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid (PPCA) is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It is a derivative of the naturally occurring amino acid, glycine, and has been found to have potential therapeutic applications in various diseases.
作用机制
2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which plays a crucial role in regulating glucose and lipid metabolism, as well as inflammation. 2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid also inhibits the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of various genes that control inflammation and cell proliferation.
Biochemical and Physiological Effects:
2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid has been found to have various biochemical and physiological effects in the body. It has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. 2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid also inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the production of pro-inflammatory prostaglandins. In addition, 2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid has been found to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
实验室实验的优点和局限性
2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid has several advantages for lab experiments, including its ease of synthesis, stability, and relatively low cost. However, one limitation of 2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of studies on its pharmacokinetics and toxicity, which are important factors to consider when developing a drug for clinical use.
未来方向
For 2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid research include investigating its potential in the treatment of metabolic and neurodegenerative disorders, as well as its pharmacokinetics and toxicity.
合成方法
2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid can be synthesized using a multi-step process involving the reaction of cyclobutanone with phenylacetic acid, followed by the reduction of the resulting product using sodium borohydride. The final step involves the reaction of the reduced product with N-(tert-butoxycarbonyl)-L-proline methyl ester, which leads to the formation of 2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid.
科学研究应用
2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid has been found to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. Inflammation is a common feature in many diseases, and 2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, 2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
2-[(1-phenylcyclobutanecarbonyl)-propylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-2-11-17(12-14(18)19)15(20)16(9-6-10-16)13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVIJZBRAYGYMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)O)C(=O)C1(CCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7576111.png)
![2-chloro-N-[(2,4-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B7576116.png)
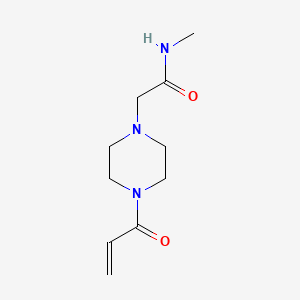
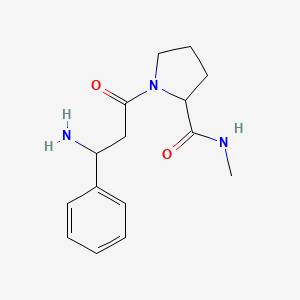
![4-bromo-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1-ethylpyrrole-2-carboxamide](/img/structure/B7576132.png)
![2-imidazol-1-yl-N-[(3-propoxyphenyl)methyl]ethanamine](/img/structure/B7576140.png)
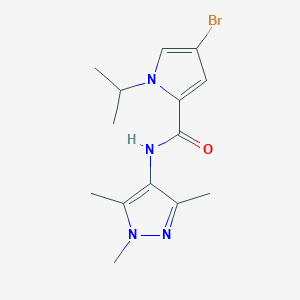
![1-(2-methylpyrazol-3-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7576155.png)
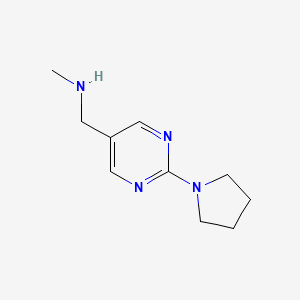
![3-[(4,5-Dimethylthiophene-2-carbonyl)-ethylamino]propanoic acid](/img/structure/B7576167.png)
![N-[(2,5-difluorophenyl)methyl]-2-methyl-2-phenylpropan-1-amine](/img/structure/B7576177.png)
![2-[propyl(7H-purin-6-yl)amino]acetic acid](/img/structure/B7576191.png)
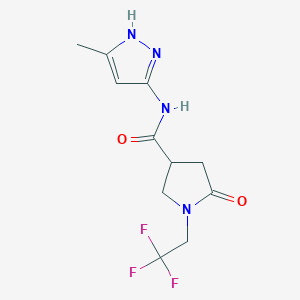
![2-[Naphthalen-2-ylsulfonyl(propyl)amino]acetic acid](/img/structure/B7576206.png)